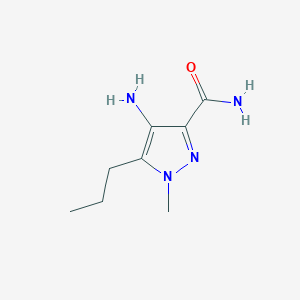

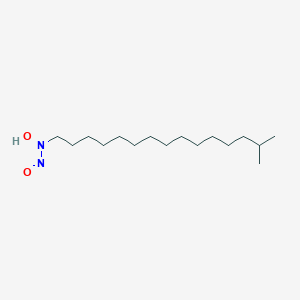

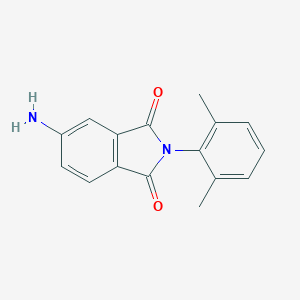

(R)-1-((R)-6-氟-3,4-二氢-2H-色烯-2-基)乙烷-1,2-二醇

描述

The compound (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol is a fluorinated organic molecule that may be of interest due to its structural complexity and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and characterization of related fluorinated compounds, which can be useful in understanding the general chemical behavior and properties of such molecules.

Synthesis Analysis

The synthesis of fluorinated diols, such as the one , can be complex due to the need for selective introduction of fluorine atoms and control over stereochemistry. Paper describes a two-step synthesis of 1-(polyfluoroalkyl)ethane-1,2-diols, which involves the radical addition of a protected ethane-1,2-diol to perfluoroalkenes. This method achieves high yields and demonstrates chemoselectivity and regioselectivity, which are crucial for synthesizing compounds with specific fluorination patterns and chiral centers. Although the exact synthesis of (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol is not detailed, the principles of radical addition and protection/deprotection strategies outlined in paper could be relevant to its synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using various spectroscopic techniques. Paper discusses the synthesis of a different fluorinated compound and its characterization using IR, NMR, and MS studies. Single-crystal XRD analysis is also mentioned, which is a powerful tool for determining the precise three-dimensional arrangement of atoms within a molecule. For the compound , similar analytical techniques would likely be employed to confirm its structure and to analyze the stereochemistry of the fluorinated centers.

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions, often exhibiting unique reactivity due to the electronegative nature of fluorine. The radical addition reactions described in paper are an example of how fluorinated species can be manipulated to create complex molecules. The specific reactivity of (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol would depend on its functional groups and the presence of the fluorine atom, which could influence both its chemical stability and its reactivity with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. For instance, the introduction of fluorine can significantly alter a compound's lipophilicity, boiling point, and chemical stability. Paper touches on the thermal stability of a synthesized fluorinated compound, which was analyzed using TGA and DSC techniques. These methods could also be applied to assess the stability of the compound . Additionally, the cytotoxicity and pharmacokinetic nature of the compound in paper were evaluated, suggesting that similar biological assessments could be relevant for understanding the potential applications of (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol in a biological context.

科学研究应用

合成和化学性质

- 色酮的合成方案:该化合物与色酮具有相似的结构,色酮是具有重要药理学意义的次生代谢产物的核心结构。色酮的合成方案的发展,例如铃木偶联反应和涉及迈克尔受体的反应,为相关化合物的潜在有效合成途径提供了见解。这些方法对于生产具有所需性质的化合物至关重要,以便在药理学和材料科学中进一步应用 (Mazimba, 2016).

在材料科学中的应用

- 聚合物合成:聚合物的合成和表征,尤其是那些含有氟化或氟烷基化基团的聚合物,突出了该化合物在开发具有独特性质的材料(如高热稳定性和化学稳定性)方面的潜在用途。氟化化合物通常会显着改变物理性质,使其在从电气绝缘到医疗器械的各种应用中都很有价值 (Puts, Crouse, & Améduri, 2019).

化学工程和工艺优化

- 熏蒸和气相色谱:使用气相色谱法定量空气中类似氟化化合物的方法的开发和验证突出了准确分析技术在评估熏蒸剂的有效性和环境监测中的重要性。此类方法使量化过程标准化,并促进了全球监管的接受 (Brierley, Adlam, & Hall, 2018).

环境和绿色化学

- 水性氟烷基化:在水性介质中开发对环境友好的氟烷基化反应的进展表明,绿色化学原理在合成含氟化合物中越来越受到重视。这种方法符合减少有机溶剂使用的环境问题,展示了合成该化合物的氟代类似物的潜在环保途径,以用于各种应用 (Song, Han, Zhao, & Zhang, 2018).

安全和危害

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.

未来方向

This involves discussing potential future research directions, such as new synthetic methods, applications, etc.

Please note that the availability of this information depends on the extent of research done on the specific compound. For a less-studied compound, some of this information may not be available. If you have a specific compound that you know is well-studied, I can try to find more specific information.

属性

IUPAC Name |

(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGMAEKAEXMJNG-MWLCHTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458726 | |

| Record name | (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol | |

CAS RN |

303176-45-6 | |

| Record name | (1R)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303176-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1’R, 2R)-2-(1’, 2’-Dihydroxyethyl)-6-fluorochromane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)

![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)